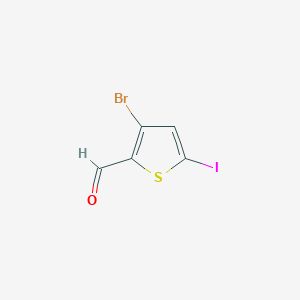

3-Bromo-5-iodothiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC18107565

Molecular Formula: C5H2BrIOS

Molecular Weight: 316.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H2BrIOS |

|---|---|

| Molecular Weight | 316.94 g/mol |

| IUPAC Name | 3-bromo-5-iodothiophene-2-carbaldehyde |

| Standard InChI | InChI=1S/C5H2BrIOS/c6-3-1-5(7)9-4(3)2-8/h1-2H |

| Standard InChI Key | BJQLWDBWQMPKTO-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(SC(=C1Br)C=O)I |

Introduction

3-Bromo-5-iodothiophene-2-carbaldehyde is a complex organic compound with the chemical formula C5H2BRIOS. It is a thiophene derivative, featuring both bromine and iodine substituents, along with an aldehyde functional group. This compound is of interest in organic synthesis due to its unique reactivity and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis and Reactivity

The synthesis of 3-bromo-5-iodothiophene-2-carbaldehyde typically involves the halogenation of thiophene derivatives followed by formylation reactions. The presence of both bromine and iodine allows for selective reactions, making it a versatile intermediate in organic synthesis. The compound's reactivity is influenced by the electronegativity and size of the halogen atoms, which can affect the stability and reactivity of the molecule.

Synthesis Pathways:

-

Halogenation: Thiophene derivatives can be halogenated using bromine and iodine sources.

-

Formylation: The introduction of an aldehyde group can be achieved through formylation reactions.

Applications in Organic Synthesis

3-Bromo-5-iodothiophene-2-carbaldehyde serves as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds. Its unique structure allows for the creation of diverse derivatives with potential applications in pharmaceuticals, materials science, and electronics.

Potential Derivatives:

-

Pharmaceutical Intermediates: Useful in developing compounds with therapeutic properties.

-

Materials Science: Contributions to the synthesis of organic semiconductors and OLEDs.

Biological and Medicinal Research

While specific biological activities of 3-bromo-5-iodothiophene-2-carbaldehyde are not extensively documented, thiophene derivatives in general have shown promise in medicinal chemistry. They are explored for their antimicrobial, anticancer, and anti-inflammatory properties.

Related Thiophene Derivatives:

-

Antimicrobial Activity: Thiophene derivatives have demonstrated effectiveness against Gram-positive bacteria.

-

Anticancer Properties: Some thiophene compounds exhibit cytotoxic activity against various cancer cell lines.

Safety and Handling

Handling 3-bromo-5-iodothiophene-2-carbaldehyde requires caution due to its potential toxicity. It is classified with hazard statements such as H302 (harmful if swallowed), H312 (harmful in contact with skin), and H315 (causes skin irritation), among others. Proper safety measures, including protective clothing and gloves, should be used when handling this compound.

Safety Data:

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume